Cas no 401-53-6 (2-amino-4-fluorobutanoic acid)
2-amino-4-fluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2-amino-4-fluoro-
- 2-AMINO-4-FLUORO-BUTANOIC ACID
- 2-amino-4-fluorobutanoic acid
- AKOS017515781
- SCHEMBL297258
- 401-53-6
- EN300-170828
- 2-amino-4-fluorobutanoicacid
-
- Inchi: 1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
- InChI Key: LJYFXGDRJCHELF-UHFFFAOYSA-N
- SMILES: FCCC(C(=O)O)N
Computed Properties
- Exact Mass: 121.05394
- Monoisotopic Mass: 121.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 86.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3.4
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- PSA: 63.32
2-amino-4-fluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-170828-1g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-170828-5g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 5g |
$2732.0 | 2023-09-20 | ||
| Enamine | EN300-170828-10g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 10g |
$4052.0 | 2023-09-20 | ||
| Enamine | EN300-170828-0.05g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 0.05g |
$792.0 | 2023-09-20 | ||
| Enamine | EN300-170828-0.1g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-170828-0.25g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-170828-0.5g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-170828-1.0g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-170828-2.5g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-170828-5.0g |
2-amino-4-fluorobutanoic acid |
401-53-6 | 5g |
$2732.0 | 2023-06-04 |
2-amino-4-fluorobutanoic acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-amino-4-fluorobutanoic acid
Recent Advances in the Study of 2-Amino-4-fluorobutanoic Acid (CAS 401-53-6)
2-Amino-4-fluorobutanoic acid (CAS 401-53-6) is a fluorinated amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and incorporation into peptide-based therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its role in drug development and biochemical research.
One of the key areas of interest is the synthetic methodology for 2-amino-4-fluorobutanoic acid. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enantioselective synthesis route using asymmetric hydrogenation of fluorinated enamines. This method offers high yields and excellent enantiomeric excess, making it suitable for large-scale production. The study also explored the compound's stability under various physiological conditions, which is critical for its potential use in pharmaceuticals.
In terms of biological activity, recent research has investigated the incorporation of 2-amino-4-fluorobutanoic acid into peptide chains to modulate their properties. A 2024 paper in ACS Chemical Biology reported that fluorination at the 4-position significantly enhances the metabolic stability of peptides while maintaining their binding affinity to target proteins. This makes the compound a valuable building block for the development of peptide-based drugs with improved pharmacokinetic profiles.
Another promising application of 2-amino-4-fluorobutanoic acid is in the field of positron emission tomography (PET) imaging. A study published in Nuclear Medicine and Biology in early 2024 described the synthesis of a fluorine-18 labeled derivative of the compound for use as a PET tracer. Preliminary results showed high specificity for tumor cells, suggesting its potential as a diagnostic tool in oncology.
Despite these advances, challenges remain in the widespread application of 2-amino-4-fluorobutanoic acid. Current research is addressing issues related to its cellular uptake and potential toxicity at higher concentrations. Ongoing studies are also exploring its use in combination with other modified amino acids to create novel therapeutic agents with enhanced properties.
In conclusion, 2-amino-4-fluorobutanoic acid (CAS 401-53-6) represents a versatile compound with significant potential in medicinal chemistry and drug development. The recent advances in its synthesis and application underscore its importance as a tool for creating more stable and effective therapeutic agents. Future research directions may focus on optimizing its pharmacological properties and expanding its applications in diagnostic imaging and targeted therapies.
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